molecular formula C16H25NO2 B11933023 (R)-(-)-O-Desmethyl Venlafaxine D6

(R)-(-)-O-Desmethyl Venlafaxine D6

Cat. No.: B11933023
M. Wt: 269.41 g/mol
InChI Key: KYYIDSXMWOZKMP-AHQJRMJXSA-N
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Description

®-(-)-O-Desmethyl Venlafaxine D6 is a deuterated form of O-desmethylvenlafaxine, which is an active metabolite of the antidepressant drug venlafaxine. Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder . The deuterated form, ®-(-)-O-Desmethyl Venlafaxine D6, is used in scientific research to study the pharmacokinetics and metabolism of venlafaxine and its metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-O-Desmethyl Venlafaxine D6 involves the deuteration of O-desmethylvenlafaxine. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the reduction of venlafaxine using deuterated reducing agents, followed by demethylation to produce the deuterated metabolite .

Industrial Production Methods

Industrial production of ®-(-)-O-Desmethyl Venlafaxine D6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

®-(-)-O-Desmethyl Venlafaxine D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, reduced forms of the compound, and substituted derivatives. These products are often studied to understand the compound’s metabolic pathways and pharmacokinetics .

Scientific Research Applications

®-(-)-O-Desmethyl Venlafaxine D6 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of ®-(-)-O-Desmethyl Venlafaxine D6 involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood and anxiety symptoms. The compound targets serotonin and norepinephrine transporters, modulating their activity and affecting various neural pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(-)-O-Desmethyl Venlafaxine D6 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the compound’s metabolic stability and absorption, making it a valuable tool for studying drug metabolism and improving therapeutic outcomes .

Properties

Molecular Formula

C16H25NO2

Molecular Weight

269.41 g/mol

IUPAC Name

4-[(1R)-2-[bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m0/s1/i1D3,2D3

InChI Key

KYYIDSXMWOZKMP-AHQJRMJXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@@H](C1=CC=C(C=C1)O)C2(CCCCC2)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O

Origin of Product

United States

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